Superior Isoform Selectivity vs. Idelalisib and Duvelisib
GSK251 demonstrates >1,000-fold selectivity for PI3Kδ over other class I PI3K isoforms (α, β, γ) based on pKi measurements . In direct comparison, the first-in-class inhibitor idelalisib exhibits only 40- to 300-fold selectivity , while the dual δ/γ inhibitor duvelisib shows significant cross-reactivity with PI3Kγ . This quantitative difference in selectivity reduces the risk of off-target mediated toxicities and ensures more precise target engagement in PI3Kδ-dependent pathways.
| Evidence Dimension | Selectivity over other PI3K isoforms (α, β, γ) |
|---|---|
| Target Compound Data | >1,000-fold |
| Comparator Or Baseline | Idelalisib: 40- to 300-fold; Duvelisib: Dual δ/γ inhibitor (Ki for γ = 243 pM) |
| Quantified Difference | GSK251 is at least 3.3x more selective than idelalisib and lacks the γ-cross-reactivity of duvelisib |
| Conditions | Cell-free pKi assay for PI3K isoforms |
Why This Matters
Higher selectivity translates to a cleaner pharmacological profile, reducing confounding variables in target validation studies and lowering potential toxicity in therapeutic applications.
